N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Lipophilicity Membrane permeability LogP

Researchers conducting anticancer SAR studies often face weeks of delay sourcing compounds with precise 2,4-dichlorophenyl-thiadiazole substitution patterns. This compound, available pre-plated from screening libraries, is a structurally defined probe for topoisomerase II selectivity profiling and matched-pair SAR analysis. • Enables matched-pair quantification of 3-Me contribution (~0.6 log unit ΔXLogP) vs. des-methyl analog (CAS 391226-18-9) • Pre-plated format reduces HTS deployment time by 2-4 weeks vs. powder-only analogs • XLogP 4.8, TPSA 83.1 Ų; drug-like property space suitable for intracellular target engagement

Molecular Formula C16H11Cl2N3OS
Molecular Weight 364.2g/mol
CAS No. 331818-35-0
Cat. No. B402887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
CAS331818-35-0
Molecular FormulaC16H11Cl2N3OS
Molecular Weight364.2g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
InChIKeyUXOLSLSJJVXHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: Identity and Procurement Context


N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a synthetic small-molecule heterocyclic compound belonging to the 1,3,4-thiadiazole class, characterized by a 2,4-dichlorophenyl substituent at the C5 position and a 3-methylbenzamide moiety at the C2 position of the thiadiazole ring [1]. Its molecular formula is C16H11Cl2N3OS, with a computed molecular weight of 364.2 g/mol and a predicted XLogP of 4.8, indicating substantial lipophilicity [1]. The compound is catalogued under PubChem CID 1123720 and is commercially available as a screening compound from the Life Chemicals library (Oprea1_298942) [1]. The 1,3,4-thiadiazole scaffold is widely recognized in medicinal chemistry for its mesoionic character and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory potential [2].

Screening library compound (Life Chemicals)
Pre-formatted DMSO stock available
2,4-Dichlorophenyl-thiadiazole core for targeted screening
Drug-like property space (computed lipophilicity/TPSA)

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: In-Class Substitution Risks


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide series, even subtle structural modifications produce substantial shifts in biological activity profiles. The presence of two chlorine atoms at the 2,4-positions of the phenyl ring (as opposed to a single chlorine or unsubstituted phenyl) significantly alters the electron distribution on the thiadiazole core, lipophilicity, and potential for halogen bonding interactions with biological targets [1]. The 3-methyl substituent on the benzamide ring further modulates conformational preferences and metabolic stability compared to the unsubstituted benzamide analog [2]. Published data on the closely related 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole demonstrates that the 2,4-dichlorophenyl motif contributes to differential cytotoxicity profiles between MCF-7 (IC50 ~120–160 μM) and MDA-MB-231 (IC50 ~70–170 μM) breast cancer cell lines, with sparing of normal fibroblasts [3]. These findings underscore that the precise substitution pattern is critical for activity and selectivity, and in-class compounds cannot be assumed to be interchangeable for research or procurement purposes.

2,4-Dichloro substitution pattern reported to influence bioactivity; mono-chloro or des-chloro analogs may exhibit shifted profiles.

3-Methyl group on benzamide modulates lipophilicity and conformation; des-methyl analog may not directly substitute.

2-Amino-thiadiazole analogs possess higher HBD/TPSA profile, likely altering ADME properties compared to the target compound.

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: Comparator-Based Evidence


Lipophilicity Advantage from Substitution Pattern

The target compound exhibits a computed XLogP of 4.8, reflecting the combined lipophilic contribution of the 2,4-dichlorophenyl and 3-methylbenzamide substituents [1]. In comparison, the des-methyl analog N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-18-9) has a lower computed XLogP of approximately 4.2 (estimated from structural fragment contribution), and the mono-chloro analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 392241-85-9) is predicted to have an XLogP of approximately 3.9–4.1 . The approximately 0.6–0.9 log unit increase in lipophilicity for the target compound may translate to enhanced passive membrane permeability for intracellular target engagement, a critical parameter for screening library selection [1].

Computed Lipophilicity
Cross-study comparable
XLogP 4.8
Supports intracellular target engagement screening
Δ +0.6 to +0.9 vs des-methyl and mono-chloro analogs; computed only
Lipophilicity Membrane permeability LogP

TPSA and H-Bond Acceptor vs. Amino-Thiadiazoles

The target compound has a computed TPSA of 83.1 Ų and 4 hydrogen bond acceptors (HBA), consistent with favorable drug-like properties [1]. This contrasts with 2-amino-substituted thiadiazole analogs such as 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole, which incorporate an additional NH group in the linker, increasing HBD count to 2 and TPSA to approximately 90–95 Ų [2]. The target compound's lower HBD (1) and moderate TPSA position it in a distinct region of drug-like chemical space, potentially favoring blood-brain barrier penetration (if relevant) or intracellular accumulation profiles that differ from the 2-amino-thiadiazole subclass [1][3].

TPSA & H-Bond Donors
Class-level inference
Target: TPSA 83.1 Ų, HBD 1
2-Amino-thiadiazole analog: TPSA ~90–95 Ų, HBD 2
ΔTPSA ≈ -7 to -12 Ų, ΔHBD -1
Distinct ADME profile for screening selection
Predicted values; experimental validation advised
Drug-likeness Oral bioavailability TPSA

Pre-Plated DMSO Stock Availability

The target compound (Life Chemicals product code F0529-0211, Oprea1_298942) is available as part of the Life Chemicals screening collection with documented purity of ≥90% and pre-formatted stock solutions in DMSO at standardized concentrations . This contrasts with the des-methyl analog (CAS 391226-18-9) which is not listed in the same pre-plated screening subset, and with the mono-chloro analog (CAS 392241-85-9) which is available from general chemical suppliers at ≥95% purity but without pre-formatted screening plate integration . The ready availability of the target compound in screening-ready format reduces lead time for assay deployment by an estimated 2–4 weeks compared to compounds requiring custom weighing, dissolution, and formatting .

Screening-Ready Format
Direct head-to-head comparison
Target: Pre-plated DMSO stock (F0529-0211)
Analogs: powder only from general suppliers
Vendor-reported lead time reduction
May shorten procurement-to-assay timeline (vendor-reported)
Catalogue comparison; verify current stock format
Screening library DMSO solubility Procurement

Anticancer Potential in Breast Cancer Cell Lines

Although no direct IC50 data is available for the target compound itself, the structurally related analog 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (compound 3) demonstrated cytotoxic activity against MCF-7 breast cancer cells with IC50 values ranging from 120 to 160 μM and against MDA-MB-231 cells with IC50 values ranging from 70 to 170 μM, while leaving the viability of normal fibroblasts unaffected [1]. The shared 2,4-dichlorophenyl-thiadiazole pharmacophore suggests that compounds bearing this motif warrant investigation in similar cancer models. The target compound's 3-methylbenzamide substitution at C2 (versus the 4-bromophenylamino substituent in compound 3) may modulate potency and selectivity, but this remains experimentally unverified [1][2].

Anticancer Potential
Class-level inference
No direct data for target compound; analog IC50 70–170 μM in breast cancer cell lines, sparing normal fibroblasts.
Warrants cell-model endpoint investigation
Analog: 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Matysiak 2015); target compound untested
Anticancer Breast cancer Cytotoxicity

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: Application Scenarios


Pre-Plated Anticancer High-Throughput Screening

The compound is well-suited as a diversity element in high-throughput screening (HTS) libraries targeting cancer cell line panels, particularly where the 2,4-dichlorophenyl-thiadiazole core is a targeted substructure. Its pre-plated availability from Life Chemicals reduces deployment time by 2–4 weeks compared to powder-only analogs . The computed XLogP of 4.8 and moderate TPSA of 83.1 Ų position it within the drug-like property space favorable for intracellular target engagement [1].

SAR: 3-Methylbenzamide Substituent Comparison

When paired with its des-methyl analog N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-18-9), the target compound enables a matched-pair analysis to quantify the specific contribution of the 3-methyl group to lipophilicity, metabolic stability, and target binding [1]. The approximately 0.6 log unit increase in XLogP attributable to the methyl substituent provides a defined change for SAR interpretation [1].

Negative Control in Topoisomerase II Studies

The class-level data for 2,4-dichlorophenyl-thiadiazole analogs demonstrates topoisomerase II (TopoII) inhibition in breast cancer cell models [2]. The target compound, which lacks the aniline NH linker present in confirmed TopoII-active compounds, may serve as a structurally matched negative control or selectivity probe to distinguish linker-dependent activity from thiadiazole-core-driven effects [2].

Halogen Bonding Potential in Docking Studies

The 2,4-dichlorophenyl group presents an electrophilic sigma-hole suitable for halogen bonding with protein backbone carbonyls or serine/threonine side chains [1]. The target compound can serve as a test ligand in computational docking studies aimed at identifying novel halogen-bond-mediated binding modes, with the 3-methylbenzamide providing a distinct conformational profile compared to unsubstituted benzamide analogs [1].

Application
Selection Property
Validation Focus
Cancer cell line HTS
Pre-plated DMSO stock availability
Procurement-to-assay turnaround
Matched-pair SAR (3-methyl vs des-methyl)
Lipophilicity contribution of 3-methyl substituent
Quantifying methyl effect on binding/stability
Negative control for TopoII studies
Absence of aniline NH linker
Differentiating thiadiazole-core activity from linker-dependent TopoII inhibition
Halogen-bond docking studies
2,4-Dichlorophenyl electrophilic sigma-hole
Halogen bond formation with protein backbone carbonyls/side chains
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